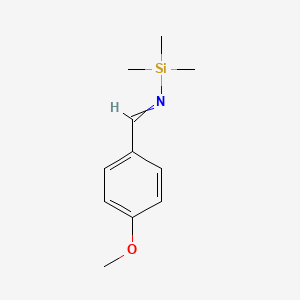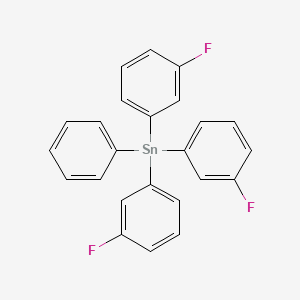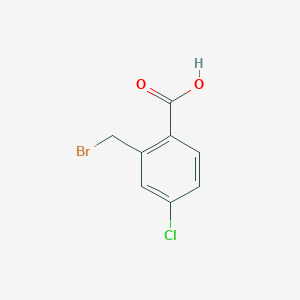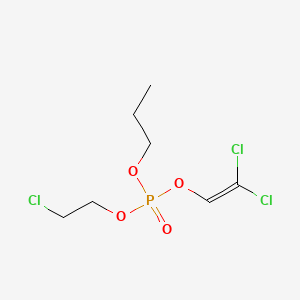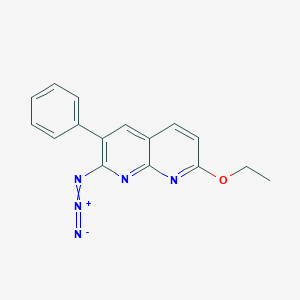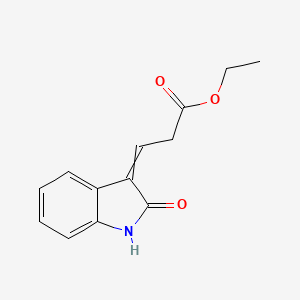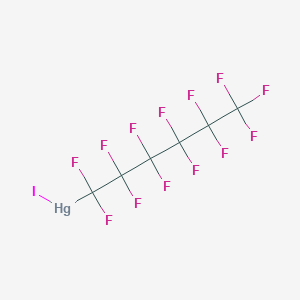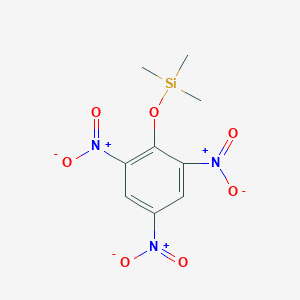
Trimethyl(2,4,6-trinitrophenoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(2,4,6-trinitrophenoxy)silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a 2,4,6-trinitrophenoxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(2,4,6-trinitrophenoxy)silane typically involves the reaction of 2,4,6-trinitrophenol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2,4,6-trinitrophenol is replaced by the trimethylsilyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Trimethyl(2,4,6-trinitrophenoxy)silane undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can be reduced to amino groups under appropriate conditions.
Reduction: The compound can participate in reduction reactions, often facilitated by hydride donors such as tris(trimethylsilyl)silane.
Substitution: The trimethylsilyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Hydride donors such as tris(trimethylsilyl)silane.
Substitution: Nucleophiles like halides or alkoxides.
Major Products:
Oxidation: Amino derivatives of the compound.
Reduction: Reduced forms with fewer nitro groups.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Trimethyl(2,4,6-trinitrophenoxy)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and hydrosilylation processes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Industry: Utilized in the production of advanced materials, including coatings and polymers, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Trimethyl(2,4,6-trinitrophenoxy)silane involves its ability to act as a radical-based reducing agent. The compound generates silyl radicals under appropriate conditions, which can then participate in various radical-mediated reactions. These radicals can facilitate the reduction of functional groups, hydrosilylation, and other transformations.
Molecular Targets and Pathways: The primary molecular targets are the functional groups in organic molecules that can undergo radical reactions. The pathways involved include the generation of silyl radicals and their subsequent interaction with target molecules to achieve the desired chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Trimethylsilane: An organosilicon compound with a similar trimethylsilyl group but lacking the trinitrophenoxy moiety.
Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups.
Tris(trimethylsilyl)silane: A compound with three trimethylsilyl groups, known for its use as a radical-based reducing agent.
Uniqueness: Trimethyl(2,4,6-trinitrophenoxy)silane is unique due to the presence of the trinitrophenoxy moiety, which imparts distinct chemical properties and reactivity compared to other silanes. This uniqueness makes it valuable in specific applications where the combination of the trimethylsilyl group and the trinitrophenoxy moiety is advantageous.
Eigenschaften
CAS-Nummer |
62967-61-7 |
|---|---|
Molekularformel |
C9H11N3O7Si |
Molekulargewicht |
301.28 g/mol |
IUPAC-Name |
trimethyl-(2,4,6-trinitrophenoxy)silane |
InChI |
InChI=1S/C9H11N3O7Si/c1-20(2,3)19-9-7(11(15)16)4-6(10(13)14)5-8(9)12(17)18/h4-5H,1-3H3 |
InChI-Schlüssel |
QZCBQLREKZEOJG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


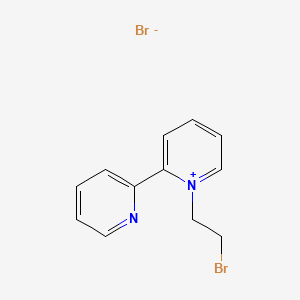
![1,1'-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14507749.png)
![2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione](/img/structure/B14507755.png)
